molecular formula C15H22O B12555292 3-Methylcyclotetradeca-2,8,10-trien-1-one CAS No. 143260-08-6

3-Methylcyclotetradeca-2,8,10-trien-1-one

Cat. No.: B12555292
CAS No.: 143260-08-6
M. Wt: 218.33 g/mol
InChI Key: HYRFARSFCDTRKU-UHFFFAOYSA-N
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Description

3-Methylcyclotetradeca-2,8,10-trien-1-one is a chemical compound characterized by its unique structure, which includes a cyclotetradeca ring with three double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclotetradeca-2,8,10-trien-1-one typically involves aldol condensation reactions. One common method includes the reaction between benzaldehyde and cyclopentanone in the presence of a basic catalyst. The reaction conditions often involve the use of a recyclable basic ionic liquid, which facilitates the formation of the desired product without the need for external reagents or solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using heterogeneous catalysts such as alumina, zeolite, or hydrotalcites. These catalysts help in achieving high yields and purity of the compound while maintaining environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .

Scientific Research Applications

3-Methylcyclotetradeca-2,8,10-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activities or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
  • 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene

Uniqueness

3-Methylcyclotetradeca-2,8,10-trien-1-one is unique due to its specific ring structure and the presence of multiple double bonds and a ketone group.

Properties

CAS No.

143260-08-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-methylcyclotetradeca-2,8,10-trien-1-one

InChI

InChI=1S/C15H22O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h2-4,6,13H,5,7-12H2,1H3

InChI Key

HYRFARSFCDTRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCCC=CC=CCCCC1

Origin of Product

United States

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